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Compound of Interest

Compound Name:
(5-(Trifluoromethyl)pyridin-2-

yl)methanamine

Cat. No.: B156670 Get Quote

In-depth Technical Guide: (5-
(Trifluoromethyl)pyridin-2-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals

Core Structure and IUPAC Nomenclature
(5-(Trifluoromethyl)pyridin-2-yl)methanamine is a substituted pyridine derivative featuring a

trifluoromethyl group at the 5-position and a methanamine group at the 2-position of the

pyridine ring.

IUPAC Name: [5-(trifluoromethyl)-2-pyridinyl]methanamine[1]

Synonyms: 2-Aminomethyl-5-(trifluoromethyl)pyridine, C-(5-Trifluoromethyl-pyridin-2-yl)-

methylamine[2]

Chemical Structure:

Chemical Structure of (5-(Trifluoromethyl)pyridin-2-yl)methanamine.
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A summary of the key physicochemical properties and hazard information for (5-
(Trifluoromethyl)pyridin-2-yl)methanamine is provided below.

Property Value Source

Molecular Formula C₇H₇F₃N₂ PubChem[1]

Molecular Weight 176.14 g/mol PubChem[1]

CAS Number 164341-39-3 PubChem[1]

Appearance Colorless to light yellow liquid ChemicalBook[2]

Boiling Point (Predicted) 200.3 ± 35.0 °C ChemicalBook[2]

Density (Predicted) 1.293 ± 0.06 g/cm³ ChemicalBook[2]

pKa (Predicted) 8.27 ± 0.39 ChemicalBook[2]

Storage Temperature
2–8 °C under inert gas

(Nitrogen or Argon)
ChemicalBook[2]

Hazard Summary:

Hazard Statement Description

H302 Harmful if swallowed

H312 Harmful in contact with skin

H315 Causes skin irritation

H318 Causes serious eye damage

H332 Harmful if inhaled

H335 May cause respiratory irritation

Source: PubChem[1]
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(5-(Trifluoromethyl)pyridin-2-yl)methanamine serves as a crucial building block in the

synthesis of azaquinazolinecarboxamide derivatives, which have been identified as potent

inhibitors of the p70S6 Kinase (p70S6K).[2] The trifluoromethyl group is a key feature in many

modern pharmaceuticals, often enhancing metabolic stability and binding affinity.

The p70S6K Signaling Pathway
The p70S6K is a serine/threonine kinase that plays a pivotal role in cell growth, proliferation,

and survival. It is a downstream effector of the PI3K/Akt/mTOR signaling cascade. Upon

activation, p70S6K phosphorylates the S6 ribosomal protein, a component of the 40S

ribosomal subunit, leading to the enhanced translation of specific mRNAs that encode for

ribosomal proteins and elongation factors. This process is essential for protein synthesis and

cell cycle progression.

Furthermore, p70S6K can inactivate the pro-apoptotic protein BAD through phosphorylation,

thereby promoting cell survival. Given its central role in cellular anabolic processes and

survival, p70S6K is a key target in the development of therapeutics for diseases characterized

by uncontrolled cell growth, such as cancer.
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The p70S6K Signaling Pathway and the Point of Inhibition by Azaquinazolinecarboxamides.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/product/b156670?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b156670?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocols
Synthesis of (5-(Trifluoromethyl)pyridin-2-
yl)methanamine
A common synthetic route to (5-(Trifluoromethyl)pyridin-2-yl)methanamine involves the

catalytic hydrogenation of a corresponding cyanopyridine precursor.

Reaction Scheme:

2-Cyano-5-(trifluoromethyl)pyridine
H₂

Raney Nickel
Acetic Acid

(5-(Trifluoromethyl)pyridin-2-yl)methanamine

Click to download full resolution via product page

Synthesis of the target compound via catalytic hydrogenation.

Detailed Protocol:

Materials: 2-cyano-3-chloro-5-trifluoromethylpyridine, Raney nickel catalyst, Acetic acid.

Procedure:

To a suitable reaction vessel, charge 2-cyano-3-chloro-5-trifluoromethylpyridine as the

starting material.

Add acetic acid as the solvent. The amount of solvent is typically 3-10 times the weight of

the starting material.

Add Raney nickel as the catalyst.

Pressurize the vessel with hydrogen gas (low pressure).

The reaction is carried out at a controlled temperature.

Upon completion of the reaction, the catalyst is filtered off, and the product, 2-

aminomethyl-3-chloro-5-trifluoromethylpyridine acetate, is isolated from the filtrate.[3]
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Note: This protocol describes the synthesis of a chlorinated analog. The synthesis of the non-

chlorinated title compound follows a similar procedure starting from 2-cyano-5-

(trifluoromethyl)pyridine.

Synthesis of Azaquinazolinecarboxamide p70S6K
Inhibitors
The synthesis of azaquinazolinecarboxamide derivatives acting as p70S6K inhibitors typically

involves a multi-step process where (5-(Trifluoromethyl)pyridin-2-yl)methanamine is

introduced in a key amide bond formation step. While a specific patent detailing the use of this

exact amine was not publicly available, the general synthetic workflow can be inferred from

related literature.

General Synthetic Workflow:

Azaquinazoline Carboxylic Acid Precursor
(Synthesized separately)

Amide Coupling

(5-(Trifluoromethyl)pyridin-2-yl)methanamine

Purification
(e.g., Chromatography)

Final Azaquinazolinecarboxamide Inhibitor
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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